molecular formula C8H12O4S B2466578 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid CAS No. 2413900-46-4

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid

Cat. No. B2466578
M. Wt: 204.24
InChI Key: IVBZSUBRWYWQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid” can be inferred from its IUPAC name. The “2,2-Dioxo” indicates the presence of two carbonyl (C=O) groups at the 2-position of the cyclopenta[c]thiophene ring. The “hexahydro” suggests that the thiophene ring is fully saturated (i.e., it contains no double bonds). The “3a-carboxylic acid” indicates the presence of a carboxylic acid functional group at the 3a-position of the ring .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research demonstrates methods for synthesizing novel polycyclic and multi-substituted thiophene derivatives, which have applications in materials science and pharmaceuticals. For instance, Yang and Fang (2007) developed a method for synthesizing 4,5-di(hydroxyalkyl)-4,5-dihydrothiophene-2-carboxylates, which can be further modified into various complex thiophene derivatives (Yang & Fang, 2007).

  • Chemical Reactions and Transformations : The compound has been used to explore various chemical reactions and transformations. Guirguis et al. (1986) investigated the synthesis of enol lactones of 3-aroyl-2-(thienylmethylene)propionic acids and their conversion into corresponding 4-arylbenzo[b]thiophene-6-carboxylic acids (Guirguis, Awad, & Saad, 1986).

  • Coordination Chemistry : Erlenmeyer et al. (1968) studied the stability constants of metal complexes involving thiophene-2-carboxylic acid and other five-membered heterocyclic carboxylic acids, indicating the potential of these compounds in coordination chemistry (Erlenmeyer, Griesser, Prijs, & Sigel, 1968).

  • Crystal Structure Analysis : Xia et al. (2009) conducted a study on the crystal structure of a monoester derivative of 2,5-thiophenedicarboxylic acid, contributing to the understanding of molecular arrangements and interactions (Xia, Ji, Lu, Sun, & Xu, 2009).

  • Luminescence Sensing and Pesticide Removal : Zhao et al. (2017) reported on the construction of thiophene-based metal-organic frameworks (MOFs) for environmental applications, including luminescence sensing of contaminants and pesticide removal (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

  • Supramolecular Chemistry : Xiao et al. (2014) synthesized novel macrocyclic organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of thiophene carboxylic acids, for potential applications in supramolecular chemistry (Xiao, Yan, Mei, Zhu, & Xu, 2014).

properties

IUPAC Name

2,2-dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)8-3-1-2-6(8)4-13(11,12)5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZSUBRWYWQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)CC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid

CAS RN

2413900-46-4
Record name 2,2-dioxo-hexahydro-1H-2lambda6-cyclopenta[c]thiophene-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.